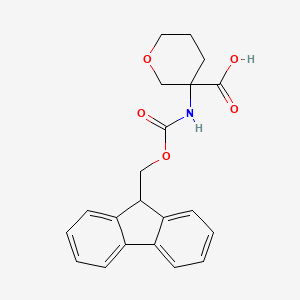

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid

Beschreibung

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid (CAS: 1380327-56-9) is a fluorinated carbamate derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a carboxylic acid and an Fmoc-protected amino group at the 3-position. Its molecular formula is C₁₉H₁₇NO₅, with a molecular weight of 339.34 g/mol . This compound is primarily utilized as a laboratory chemical and building block in peptide synthesis and pharmaceutical intermediate preparation. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary amine protection, enabling controlled deprotection under mild basic conditions .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTODTDQUSBARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow production systems. These systems are designed to perform amidation reactions, followed by separation and concentration treatments to obtain the final product. The use of continuous-flow systems ensures low energy consumption and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The primary application of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino groups during the synthesis process. This enables the formation of peptide bonds without interference from other functional groups.

Table 1: Comparison of Fmoc and Boc Protecting Groups

| Property | Fmoc Protecting Group | Boc Protecting Group |

|---|---|---|

| Stability | Stable under basic conditions | Stable under acidic conditions |

| Deprotection Method | Base treatment (e.g., piperidine) | Acid treatment (e.g., TFA) |

| Compatibility | Good for solid-phase synthesis | Less compatible with certain coupling reactions |

Drug Development

In drug development, this compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it suitable for creating diverse pharmacophores.

Bioconjugation

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is employed in bioconjugation strategies, where it can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted therapeutics and diagnostics.

Material Science

The compound's properties are being explored in material science for the development of new polymers and nanomaterials. Its structure allows for functionalization that can enhance material properties such as solubility and stability.

Case Study 1: Peptide Synthesis

A study demonstrated the use of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid in synthesizing a peptide with anticancer properties. The Fmoc strategy facilitated the assembly of amino acids into a functional peptide, which showed significant activity against cancer cell lines.

Case Study 2: Drug Development

Research highlighted the compound's role in synthesizing a novel class of antiviral agents. By modifying the oxane structure, researchers were able to enhance the bioavailability and efficacy of the resulting drugs.

Wirkmechanismus

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid (Target) | 1380327-56-9 | C₁₉H₁₇NO₅ | 339.34 | Six-membered oxane ring, carboxylic acid, Fmoc-protected amino group at C3 |

| rac-(3R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid | 2639390-82-0 | C₂₁H₂₁NO₅ | 367.41 | Oxane ring with additional substituents (stereochemistry at C3 and C5) |

| 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | 832127-84-1 | C₂₀H₁₉NO₆ | 369.37 | Six-membered morpholine ring (two oxygen atoms), carboxylic acid at C3 |

| 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid | 193693-64-0 | C₁₉H₁₇NO₄ | 323.34 | Four-membered azetidine ring (one nitrogen atom), carboxylic acid at C3 |

| 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | N/A | C₂₅H₂₀F₃NO₄ | 479.43 | Propanoic acid backbone with trifluoromethylphenyl substituent (non-heterocyclic) |

Key Differences and Implications

Ring Size and Stability: The oxane ring in the target compound (six-membered) exhibits lower ring strain compared to azetidine (four-membered) or oxetane (four-membered oxygen heterocycle) derivatives, enhancing thermal and chemical stability .

Functional Group Effects: The trifluoromethylphenyl group in the propanoic acid analog () enhances lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets . Nitro-substituted derivatives (e.g., CAS 517905-93-0) may exhibit higher reactivity and photolability due to the electron-withdrawing nitro group, necessitating specialized storage conditions .

Synthetic Utility: The target compound is synthesized via reaction of Fmoc-active esters (e.g., (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate) with 3-amino-oxane-3-carboxylic acid under basic conditions . In contrast, azetidine and morpholine analogs require distinct amine precursors and optimized coupling protocols .

Biologische Aktivität

3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by the fluoren-9-ylmethoxycarbonyl (Fmoc) group, plays a significant role in its biological activity and potential therapeutic applications.

- Molecular Formula: C22H23NO5

- Molecular Weight: 381.4 g/mol

- CAS Number: 2138272-13-4

The compound features an oxane ring, which contributes to its structural complexity and biological interactions. The Fmoc group is commonly used in peptide synthesis, serving as a protective group for amino acids during the formation of peptide bonds.

The biological activity of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is primarily attributed to its interaction with various biomolecules. The Fmoc moiety is known to enhance the stability and solubility of peptides, facilitating their interaction with enzymes and receptors. This interaction can modulate biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties: Preliminary studies suggest that Fmoc derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways essential for cellular function.

Case Studies

Several studies have explored the biological effects of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid:

- Study on Anticancer Activity: A study investigated the effects of this compound on human breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent (Source: ).

- Antimicrobial Efficacy Testing: In vitro tests revealed that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, showcasing its potential for development into new antibacterial treatments (Source: ).

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Fmoc-Ala-OH | C16H17NO4 | Anticancer |

| Fmoc-Gly-OH | C15H15NO4 | Antimicrobial |

| Fmoc-Leu-OH | C18H21NO4 | Enzyme inhibition |

Q & A

Q. What is the role of the Fmoc group in 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protecting groups intact. This enables sequential peptide elongation. The oxetane ring in the compound may enhance conformational rigidity, potentially improving peptide stability or binding specificity .

Q. How can researchers safely handle this compound given its acute toxicity and irritant properties?

Safety protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.

- Storage: 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill management: Avoid dry sweeping; use damp cloths and dispose as hazardous waste .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- High-performance liquid chromatography (HPLC): Quantify purity (>98% as per specifications) using reversed-phase C18 columns and UV detection at 254–300 nm (Fmoc absorption) .

- Mass spectrometry (MS): Confirm molecular weight (339.34 g/mol) via ESI-MS or MALDI-TOF .

- Nuclear magnetic resonance (NMR): ¹H/¹³C NMR to verify structural integrity, focusing on oxetane ring protons (δ 4.5–5.0 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve oxetane ring puckering and Fmoc group orientation .

- Refinement: Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and twin-law corrections if crystallographic twinning is observed .

- Validation: Cross-check with Flack parameter analysis (e.g., using x parameter) to confirm absolute configuration in chiral derivatives .

Q. How should researchers address discrepancies in solubility data during formulation studies?

- Experimental determination: Use shake-flask method with buffered solutions (pH 1–12) and HPLC quantification.

- Co-solvent systems: Test DMSO-water or PEG-based mixtures to enhance solubility while monitoring stability (e.g., Fmoc deprotection at high pH) .

- Computational modeling: Predict solubility via COSMO-RS or Abraham solvation parameters using molecular descriptors (e.g., logP ~2.5) .

Q. What strategies mitigate hazards during scale-up synthesis (>1 mmol)?

- Process optimization: Replace batch reactions with flow chemistry to reduce exposure to toxic intermediates .

- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize manual handling.

- Waste neutralization: Treat acidic/basic waste streams with activated carbon or ion-exchange resins before disposal .

Q. How can chiral chromatography resolve enantiomeric impurities in derivatives?

Q. What experimental designs reconcile contradictions between NMR and crystallographic data for this compound?

- Dynamic NMR: Variable-temperature ¹H NMR to assess conformational flexibility (e.g., oxetane ring inversion) .

- DFT calculations: Optimize molecular geometry using B3LYP/6-31G(d) and compare with crystallographic bond lengths/angles .

- Multi-conformer refinement: In SHELXL, model alternative conformers for disordered regions .

Q. What are the applications of this compound in designing peptide-based therapeutics?

- Constrained peptides: The oxetane ring imposes torsional restrictions, mimicking β-turn structures in target proteins (e.g., GPCRs) .

- Prodrug platforms: Fmoc deprotection in vivo enables controlled release of active peptides .

- Bioconjugation: Carboxylic acid functionality allows coupling to nanoparticles or fluorescent tags via EDC/NHS chemistry .

Methodological Notes

- Data interpretation: Cross-validate analytical results (e.g., HPLC purity vs. MS ion suppression effects).

- Safety compliance: Adhere to GHS hazard classifications (Acute Toxicity Category 4, Skin Irritant Category 2) .

- Synthetic protocols: Document reaction yields and purity thresholds for reproducibility in peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.